N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide
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Overview
Description
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide is a synthetic compound characterized by its unique thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide typically involves the following steps:
Formation of the thienopyrimidine core: : This is achieved through a series of cyclization reactions, starting from simple aromatic precursors.
Introduction of the ethyl linker: : An alkylation reaction introduces the ethyl group to the thienopyrimidine core.
Attachment of the ethanesulfonamide group: : This step involves sulfonylation, using ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonamide functionality.
Industrial Production Methods
Scaling up the synthesis for industrial production may involve optimization of reaction conditions, such as temperature, solvents, and catalysts, to improve yield and reduce costs. The use of continuous flow reactors could also enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: : Oxidative processes can modify the thienopyrimidine core or the ethanesulfonamide group.
Reduction: : Reduction reactions can affect the oxo group in the thienopyrimidine ring, converting it to hydroxyl derivatives.
Substitution: : Nucleophilic substitution reactions can replace functional groups within the compound, allowing for further modification.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminium hydride are typical reducing agents used.
Substitution: : Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.
Major Products Formed
The products of these reactions vary:
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Generates alcohols or amines.
Substitution: : Leads to various substituted thienopyrimidines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure offers opportunities for creating derivatives with diverse chemical properties.
Biology
Biologically, this compound is of interest for its potential biological activity, including antimicrobial and anticancer properties. Researchers explore its interaction with biological macromolecules to develop new therapeutic agents.
Medicine
In medicine, the compound’s ability to interact with specific enzymes and receptors makes it a candidate for drug development. Studies focus on its pharmacokinetics, bioavailability, and therapeutic efficacy.
Industry
Industrially, this compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. It modulates pathways involved in cellular processes like DNA replication, protein synthesis, and signal transduction. The presence of the thienopyrimidine core allows it to bind to nucleotide-binding sites, altering the activity of target proteins.
Comparison with Similar Compounds
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide is unique among thienopyrimidine derivatives due to the presence of the ethanesulfonamide group. This structural feature distinguishes it from other compounds in its class, such as:
Thienopyrimidine analogs: : These lack the ethanesulfonamide group and may have different pharmacological properties.
Sulfonamide derivatives: : While these share the sulfonamide functionality, they do not possess the thienopyrimidine core.
The combination of these structural elements contributes to its distinct chemical and biological profile, making it a valuable compound for further research and development.
Conclusion
This compound stands out due to its multifaceted applications in various fields. Its unique structure enables a wide range of chemical reactions and potential uses, particularly in medicinal and industrial chemistry. Continued research into its properties and mechanisms of action could unlock new opportunities for innovation and discovery.
Properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S2/c1-2-18(15,16)12-4-5-13-7-11-9-8(10(13)14)3-6-17-9/h3,6-7,12H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQRYMVRXYKFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C=NC2=C(C1=O)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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